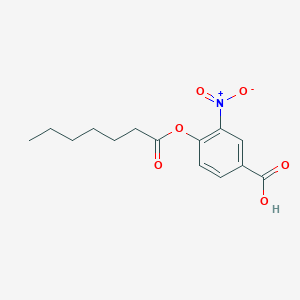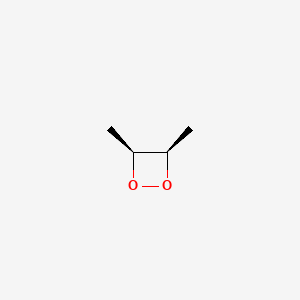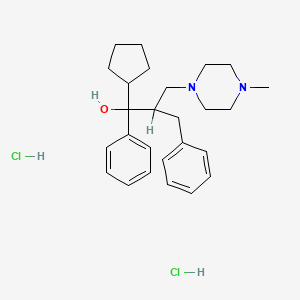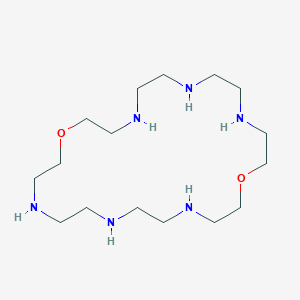
4-(Heptanoyloxy)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a heptanoyloxy group at the fourth position and a nitro group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction: 4-hydroxy-3-nitrobenzoic acid reacts with heptanoic acid in the presence of a strong acid catalyst to form this compound.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Heptanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and heptanoic acid in the presence of a strong base or acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Reduction: 4-(Heptanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Heptanoyloxy)-3-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Heptanoyloxy)-3-nitrobenzoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and metabolic processes.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitrobenzoic acid: Lacks the heptanoyloxy group, making it less hydrophobic.
4-(Heptanoyloxy)benzoic acid:
3-Nitrobenzoic acid: Lacks both the heptanoyloxy and hydroxy groups, making it structurally simpler.
Uniqueness: 4-(Heptanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the heptanoyloxy and nitro groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
43049-38-3 |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
4-heptanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-2-3-4-5-6-13(16)21-12-8-7-10(14(17)18)9-11(12)15(19)20/h7-9H,2-6H2,1H3,(H,17,18) |
Clave InChI |
VCPYBHUMHJISDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)

![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)





![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)





